![molecular formula C36H70O17 B3116499 Propargyl-PEG17-methane CAS No. 2169967-47-7](/img/structure/B3116499.png)
Propargyl-PEG17-methane
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Overview
Description
Propargyl-PEG17-methane is a PEG derivative containing a propargyl group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG units increase the solubility of the molecules in an aqueous environment .
Synthesis Analysis
The propargyl group in Propargyl-PEG17-methane can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is significant in the development of antibody drug conjugates .Molecular Structure Analysis
The molecular formula of Propargyl-PEG17-methane is C36H70O17 . The exact mass is 774.46 and the molecular weight is 774.940 .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG17-methane can participate in Click Chemistry reactions with azide compounds to yield a stable triazole linkage . Copper is required as a catalyst for this reaction .Physical And Chemical Properties Analysis
The molecular weight of Propargyl-PEG17-methane is 774.9 g/mol . The functional group is Propargyl/Methyl . The CAS No. is 146185-77-5 .Scientific Research Applications
Click Chemistry Reactions
Propargyl-PEG17-methane contains an alkyne group, which makes it an excellent candidate for Click Chemistry reactions. Specifically, it can react with azide-bearing compounds via copper-catalyzed azide-alkyne Click Chemistry. The resulting product forms a stable triazole linkage. Researchers often use this reaction to modify biomolecules or create novel conjugates. For instance, it has been employed in the development of antibody-drug conjugates (ADCs) .
PEGylation and Solubility Enhancement
The hydrophilic polyethylene glycol (PEG) units in Propargyl-PEG17-methane enhance its solubility in aqueous environments. PEGylation is a common strategy to improve the pharmacokinetics and bioavailability of drugs. By attaching PEG chains, researchers can increase water solubility, reduce immunogenicity, and prolong circulation time. In drug delivery systems, PEGylated compounds like Propargyl-PEG17-methane enhance stability and facilitate controlled release .
Protac Linker in Targeted Protein Degradation
Propargyl-PEG17-methane serves as a PEG-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are innovative molecules designed to selectively degrade specific proteins within cells. These compounds consist of two ligands connected by a linker: one ligand binds to the target protein, while the other recruits an E3 ubiquitin ligase. The alkyne group in Propargyl-PEG17-methane allows efficient conjugation to the target protein, enabling targeted protein degradation .
Mechanism of Action
Target of Action
Propargyl-PEG17-methane is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an Alkyne group that can react with molecules containing Azide groups .
Mode of Action
The mode of action of Propargyl-PEG17-methane involves a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction occurs between the Alkyne group in the compound and Azide groups in target molecules . The result is a stable triazole linkage .
Biochemical Pathways
The biochemical pathway primarily affected by Propargyl-PEG17-methane is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming a stable triazole linkage with target proteins, the compound allows for their selective degradation .
Pharmacokinetics
The pharmacokinetic properties of Propargyl-PEG17-methane are influenced by its PEG-based structure . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of Propargyl-PEG17-methane is the selective degradation of target proteins . This occurs through the ubiquitin-proteasome system and can lead to various molecular and cellular effects depending on the specific proteins targeted .
Action Environment
The action of Propargyl-PEG17-methane can be influenced by various environmental factors. For instance, the presence of copper is required for the CuAAC reaction to occur . Additionally, the compound’s solubility and stability can be affected by the characteristics of the aqueous media in which it is present .
Safety and Hazards
Propargyl-PEG17-methane is flammable and toxic if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation, an allergic skin reaction, and cancer . It may cause damage to organs through prolonged or repeated exposure . It is fatal in contact with skin or if inhaled .
Future Directions
Propargyl-PEG17-methane is a promising compound in the field of drug development . It can be used in the synthesis of PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O17/c1-3-4-38-7-8-40-11-12-42-15-16-44-19-20-46-23-24-48-27-28-50-31-32-52-35-36-53-34-33-51-30-29-49-26-25-47-22-21-45-18-17-43-14-13-41-10-9-39-6-5-37-2/h1H,4-36H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGWRMYKHLIJGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG17-methane |
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